molecular formula C42H81NO8P+ B12464209 3-(Hexadecanoyloxy)-2-(octadeca-9,12-dienoyloxy)propoxy(2-(trimethylammonio)ethoxy)phosphinic acid

3-(Hexadecanoyloxy)-2-(octadeca-9,12-dienoyloxy)propoxy(2-(trimethylammonio)ethoxy)phosphinic acid

Cat. No.: B12464209
M. Wt: 759.1 g/mol
InChI Key: JLPULHDHAOZNQI-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Hexadecanoyloxy)-2-(octadeca-9,12-dienoyloxy)propoxy(2-(trimethylammonio)ethoxy)phosphinic acid is a complex organic compound that belongs to the class of phospholipids Phospholipids are essential components of cell membranes and play a crucial role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hexadecanoyloxy)-2-(octadeca-9,12-dienoyloxy)propoxy(2-(trimethylammonio)ethoxy)phosphinic acid typically involves multiple steps, including esterification, amidation, and phosphorylation reactions. The starting materials are usually fatty acids, glycerol derivatives, and phosphoric acid derivatives. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and enzymatic catalysis can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Hexadecanoyloxy)-2-(octadeca-9,12-dienoyloxy)propoxy(2-(trimethylammonio)ethoxy)phosphinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, including temperature, pH, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, 3-(Hexadecanoyloxy)-2-(octadeca-9,12-dienoyloxy)propoxy(2-(trimethylammonio)ethoxy)phosphinic acid is used as a model compound to study the behavior of phospholipids in various environments. It is also used in the synthesis of complex lipid molecules.

Biology

In biology, this compound is studied for its role in cell membrane structure and function. It is used in research on membrane dynamics, lipid-protein interactions, and signal transduction pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may be used in drug delivery systems, as a component of liposomal formulations, and in the development of novel pharmaceuticals.

Industry

In industry, this compound is used in the formulation of cosmetics, food additives, and industrial lubricants. Its unique properties make it suitable for various applications, including emulsification and stabilization.

Mechanism of Action

The mechanism of action of 3-(Hexadecanoyloxy)-2-(octadeca-9,12-dienoyloxy)propoxy(2-(trimethylammonio)ethoxy)phosphinic acid involves its interaction with cell membranes and other molecular targets. The compound can modulate membrane fluidity, influence signal transduction pathways, and interact with specific proteins and enzymes. These interactions are mediated by the compound’s unique structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phospholipids such as phosphatidylcholine, phosphatidylethanolamine, and phosphatidylserine. These compounds share structural similarities but differ in their fatty acid composition and head group structure.

Uniqueness

3-(Hexadecanoyloxy)-2-(octadeca-9,12-dienoyloxy)propoxy(2-(trimethylammonio)ethoxy)phosphinic acid is unique due to its specific combination of fatty acid chains and head group. This uniqueness imparts distinct physical and chemical properties, making it suitable for specialized applications in research and industry.

Properties

IUPAC Name

2-[(3-hexadecanoyloxy-2-octadeca-9,12-dienoyloxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H80NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h14,16,20-21,40H,6-13,15,17-19,22-39H2,1-5H3/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPULHDHAOZNQI-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H81NO8P+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

759.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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